(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolinones are a class of organic compounds with a wide range of biological activities . They are very attractive compounds in medicinal chemistry due to their broad spectrum of biological activities . In particular, quinazolin-4(3H)-ones were reported to possess high anti-inflammatory and analgesic activity .
Synthesis Analysis
Quinazolinones can be synthesized by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms (pyrimidine) .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For example, they can participate in electrophilic di- and monofluorinations . They can also undergo reactions with isothiocyanates .Mechanism of Action
Future Directions
The future research directions in the field of quinazolinones include developing new synthesis methods, studying their biological activities, and exploring their potential applications in medicinal chemistry . There is also interest in developing quinazolinones as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-14-7-5-12(6-8-14)11-13-9-10-21-16-4-2-1-3-15(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONOOXLTCSCTJ-ACCUITESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.